molecular formula C10H20N2O B13180099 N-[(Azepan-3-yl)methyl]propanamide

N-[(Azepan-3-yl)methyl]propanamide

Cat. No.: B13180099
M. Wt: 184.28 g/mol
InChI Key: BVXHIKAGRMFVEC-UHFFFAOYSA-N
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Description

N-[(Azepan-3-yl)methyl]propanamide (CAS 1856238-61-3) is a synthetic organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. Its structure features a seven-membered azepane ring, a versatile scaffold in medicinal chemistry, which is functionalized with a propanamide group via a methylene linker. This specific architecture makes it a valuable building block in organic synthesis and pharmaceutical research. The primary research application of this compound is as a key intermediate in the development of more complex molecules, particularly in the field of peptide mimicry. The azepane ring can be used to introduce conformational constraints or to improve the pharmacological properties of peptide-based structures. Methodologies for the synthesis of N-methylated peptides, as described in foundational literature, are highly relevant for utilizing this compound to create novel peptide analogues with potential enhanced metabolic stability and bioavailability . Researchers can employ this building block to explore new chemical spaces in drug discovery projects. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

BVXHIKAGRMFVEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CCCCNC1

Origin of Product

United States

Preparation Methods

Amide Coupling Using Acid Chloride Route

  • Reagents:

    • Azepan-3-ylmethylamine
    • Propanoyl chloride (or 2-methylpropanoyl chloride for the 2-methyl derivative)
    • Base (e.g., triethylamine or pyridine)
    • Solvent (e.g., dichloromethane or tetrahydrofuran)
  • Procedure:

    • Dissolve azepan-3-ylmethylamine in anhydrous solvent under inert atmosphere.
    • Cool the solution to 0°C and add triethylamine to scavenge HCl formed.
    • Slowly add propanoyl chloride dropwise with stirring.
    • Allow the reaction to warm to room temperature and stir for several hours.
    • Quench the reaction with water, extract the organic phase, dry, and purify by column chromatography or recrystallization.
  • Notes:
    This method provides high yields and purity. The acid chloride is reactive and requires careful handling to avoid hydrolysis.

Peptide Coupling Using Carbodiimide Reagents

  • Reagents:

    • Azepan-3-ylmethylamine
    • Propanoic acid or 2-methylpropanoic acid
    • Coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt)
    • Solvent (e.g., dimethylformamide or dichloromethane)
  • Procedure:

    • Dissolve propanoic acid and coupling agent in solvent under inert atmosphere.
    • Add NHS or HOBt to form an active ester intermediate.
    • Add azepan-3-ylmethylamine and stir at room temperature or slightly elevated temperature.
    • Monitor reaction progress by TLC or HPLC.
    • Upon completion, remove byproducts by filtration, extract, and purify the product.
  • Advantages:
    This method avoids the use of corrosive acid chlorides and allows for milder reaction conditions.

Reductive Amination Route (for Azepan-3-ylmethylamine precursor)

  • Reagents:

    • Azepan-3-one or azepane-3-carboxaldehyde
    • Ammonia or primary amine source
    • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
  • Procedure:

    • React azepan-3-one with formaldehyde and ammonia or amine to form an imine intermediate.
    • Reduce the imine in situ to the corresponding azepan-3-ylmethylamine.
    • Purify the amine for subsequent amide coupling.
  • Notes:
    This method is useful for introducing the methylene amine moiety onto the azepane ring.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acid Chloride Coupling Azepan-3-ylmethylamine, Propanoyl chloride, Triethylamine 0°C to RT, inert atmosphere High yield, straightforward Acid chloride handling, moisture sensitive
Carbodiimide-Mediated Coupling Azepan-3-ylmethylamine, Propanoic acid, DCC/EDC, NHS/HOBt RT to mild heat, inert atmosphere Mild conditions, no acid chlorides Side reactions, need for purification
Reductive Amination Azepan-3-one, Ammonia, NaBH3CN Mild, usually RT Efficient amine introduction Requires careful control of reduction

Research Discoveries and Notes

  • The amide bond formation in this compound synthesis is well-established and benefits from modern peptide coupling technologies, which minimize racemization and side reactions.
  • Crystallographic studies on related azepane amides show that the ring conformation influences the reactivity and stability of the amide bond.
  • Thermoanalytical data (DSC/TG) on similar compounds indicate that the purity and polymorphic form of the amide affect melting points and stability, important for pharmaceutical applications.
  • The choice of solvent and base in the coupling step affects the yield and purity; polar aprotic solvents like DMF or DCM are preferred for carbodiimide coupling, while acid chloride methods favor less polar solvents to control hydrolysis.

Chemical Reactions Analysis

Types of Reactions: N-[(Azepan-3-yl)methyl]propanamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding amides or carboxylic acids.
  • Reduction : Reduction reactions can convert the amide group to an amine.
  • Substitution : The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution : Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) can be used under appropriate conditions.
Major Products Formed:
  • Oxidation : Formation of carboxylic acids or amides.
  • Reduction : Formation of primary or secondary amines.
  • Substitution : Formation of substituted azepane derivatives.

Scientific Research Applications

N-[(Azepan-3-yl)methyl]propanamide has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential interactions with biological macromolecules.
  • Medicine : Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Azepan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The azepane ring can interact with various enzymes or receptors, potentially modulating their activity. The propanamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-[(Azepan-3-yl)methyl]propanamide with structurally related propanamide derivatives from the evidence. Key differences include substituent groups, ring systems, and physicochemical parameters:

Compound Name / ID Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
This compound Azepane ring + propanamide C₁₀H₂₀N₂O Not reported Not reported 7-membered azepane, methylpropanamide Hypothetical
Compound 7c () Oxadiazole-thiazole + propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178 1,3,4-Oxadiazole, thiazole
N-Methyl-3-(2-oxo-1-pyridyl)propanamide () Pyridyl + propanamide C₁₀H₁₃N₃O₂ 207.23 Not reported Pyridone, methylpropanamide
Compound 20 () Sulfonamide + trifluoromethylpyridine C₃₀H₂₈F₃N₃O₅S₂ 679.7 85–90 Sulfonamide, trifluoromethyl
N-(3-Methylbutyl)propanamide (A4) () Linear alkyl chain + propanamide C₈H₁₇NO 143.23 Not reported Branched alkylamide
Para-chlorofentanyl () Piperidine + chlorophenylpropanamide C₂₀H₂₄ClN₂O 352.9 Not reported Piperidine, chlorophenyl

Biological Activity

N-[(Azepan-3-yl)methyl]propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azepan ring, which is a seven-membered nitrogen-containing cyclic structure, linked to a propanamide moiety. The molecular formula is C11_{11}H18_{18}N2_2O, with a molecular weight of approximately 198.31 g/mol. The unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
  • Analgesic Effects : Similar compounds have shown promise in pain management, indicating that this compound could have analgesic properties.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response.
  • Receptor Interaction : The compound could interact with receptors involved in pain perception and inflammatory signaling, although specific receptors remain to be identified.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
1-Azabicyclo[3.3.0]octaneBicyclic structurePotential analgesic
N-(Pyrrolidin-2-yl)methyl)-2-methylpropanamidePyrrolidine ringAnti-inflammatory effects
N-(Morpholinomethyl)-2-methylpropanamideMorpholine ringCNS activity

This compound's specific azepane structure may confer unique binding properties compared to other compounds, highlighting its potential significance in therapeutic applications.

Case Studies and Research Findings

In a series of studies examining the pharmacological profiles of azepane derivatives, this compound was included in screening assays for anti-inflammatory and analgesic activities. Notably:

  • In Vitro Studies : Initial assays demonstrated that the compound inhibited COX enzymes at micromolar concentrations.
  • In Vivo Models : Animal studies indicated a reduction in inflammation markers following administration of the compound, suggesting systemic bioactivity.

Future Directions

Further research is necessary to elucidate the detailed pharmacokinetic and pharmacodynamic profiles of this compound. Areas for future exploration include:

  • Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Conducting trials to evaluate safety, efficacy, and therapeutic potential in human subjects.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target enzymes or receptors.

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